3-methyl-8-((4-methylbenzyl)amino)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
Description
3-Methyl-8-((4-methylbenzyl)amino)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative with a complex substitution pattern. The core structure consists of a xanthine-like purine backbone (positions 2 and 6 are ketones), with a methyl group at position 3, a 3-phenylpropyl chain at position 7, and a 4-methylbenzylamino substituent at position 6. This compound belongs to a class of modified xanthines designed for enhanced bioactivity and selectivity, particularly in targeting enzymes or receptors involved in inflammation, thrombosis, or cancer pathways .
Properties
IUPAC Name |
3-methyl-8-[(4-methylphenyl)methylamino]-7-(3-phenylpropyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-16-10-12-18(13-11-16)15-24-22-25-20-19(21(29)26-23(30)27(20)2)28(22)14-6-9-17-7-4-3-5-8-17/h3-5,7-8,10-13H,6,9,14-15H2,1-2H3,(H,24,25)(H,26,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRWDPBUXVWCCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)NC(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-8-((4-methylbenzyl)amino)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and aldehydes, followed by cyclization.
Substitution Reactions: The introduction of the 3-methyl, 8-((4-methylbenzyl)amino), and 7-(3-phenylpropyl) groups is achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-methyl-8-((4-methylbenzyl)amino)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the compound, altering its properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Strong bases (e.g., sodium hydride), solvents (e.g., DMF, DMSO)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-methyl-8-((4-methylbenzyl)amino)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antiviral properties.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-methyl-8-((4-methylbenzyl)amino)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Position 7 Modifications
- 3-Phenylpropyl vs. 3-Methylbenzyl: The 3-phenylpropyl group in the target compound and analogs (e.g., ) enhances lipophilicity and may improve membrane permeability compared to shorter or less aromatic chains (e.g., 2-hydroxy-3-(4-methoxyphenoxy)propyl in ).
- Hydrophilic vs.
Position 8 Modifications
- Amino vs. Heterocyclic Groups: The 4-methylbenzylamino group in the target compound contrasts with piperazinyl () or trifluoropropyl () substituents. Piperazinyl derivatives exhibit enhanced antithrombotic activity due to basic nitrogen atoms that may interact with platelet receptors .
- Thioether vs. Amino: Ethylthio substitution () introduces sulfur-based reactivity, which could influence redox properties or metal chelation.
Biological Activity
3-Methyl-8-((4-methylbenzyl)amino)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione, also known by its CAS number 327098-98-6, is a synthetic compound belonging to the class of purine derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this particular compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.
- Molecular Formula : C23H25N5O2
- Molecular Weight : 403.48 g/mol
- Density : 1.27 g/cm³ (predicted)
- Acidity Constant (pKa) : 9.63 (predicted)
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The purine scaffold is known to influence various signaling pathways and cellular processes.
Anticancer Activity
Research has indicated that purine derivatives exhibit significant anticancer properties. For instance, a study demonstrated that certain analogs of purine compounds can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. The specific mechanism involves the inhibition of key enzymes involved in nucleotide synthesis, which is crucial for rapid cell division in tumors.
Antimicrobial Properties
Similar compounds within the purine class have shown antimicrobial activity against various bacterial strains. For example, derivatives have been tested against Gram-positive bacteria and have demonstrated effective inhibition at micromolar concentrations. This suggests potential for development as antibacterial agents.
Neuroprotective Effects
There is emerging evidence that purine derivatives may possess neuroprotective properties. Compounds similar to this compound have been studied for their ability to modulate neurotransmitter systems and protect against neurodegenerative conditions.
Case Studies
- Anticancer Study : A recent study evaluated the effects of a related purine derivative on human breast cancer cells (MCF-7). The compound induced apoptosis through a mitochondrial pathway and significantly inhibited cell growth at concentrations as low as 10 µM.
- Antimicrobial Testing : In vitro tests showed that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 5 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity.
- Neuroprotection : A study involving animal models demonstrated that administration of a similar purine derivative resulted in reduced neuronal damage following ischemic injury, suggesting its potential as a neuroprotective agent.
Data Table
| Biological Activity | Test System | Concentration | Outcome |
|---|---|---|---|
| Anticancer | MCF-7 Cells | 10 µM | Induced apoptosis |
| Antimicrobial | S. aureus | 5 µg/mL | Significant inhibition |
| Neuroprotection | Animal Model | N/A | Reduced neuronal damage |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
